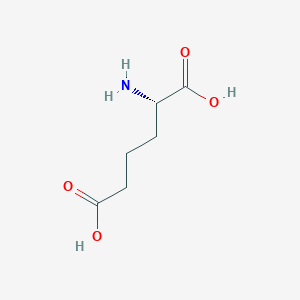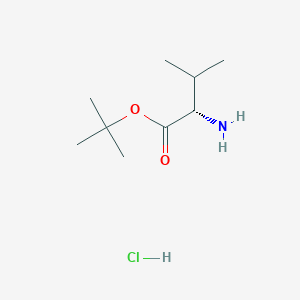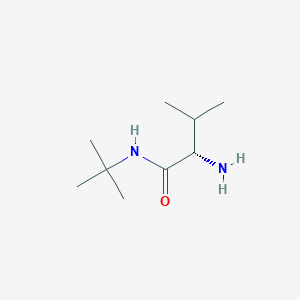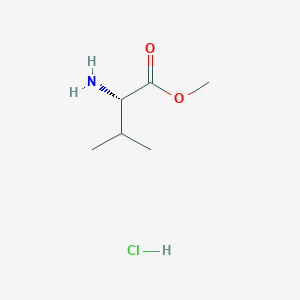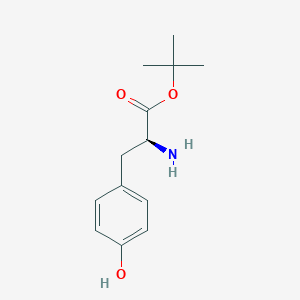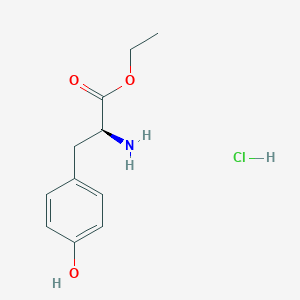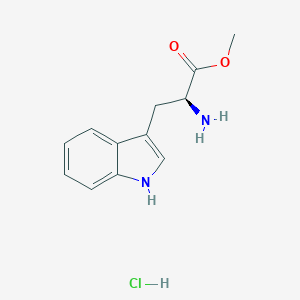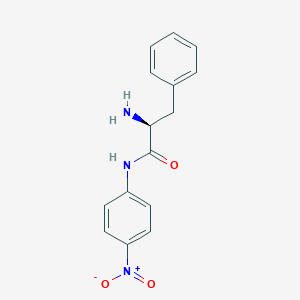
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide
Vue d'ensemble
Description
“4-Nitrophenol” is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
“4-Nitrophenol” can be prepared by nitration of phenol using dilute nitric acid at room temperature . The catalytically active CoSNPs were investigated for the reduction of 4-nitrophenol (4-NP) via hydrogenation using sodium borohydride (NaBH 4) as a reducing agent .
Molecular Structure Analysis
The molecule exhibits an approximately CS -symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .
Chemical Reactions Analysis
The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .
Physical And Chemical Properties Analysis
“4-Nitrophenol” is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state .
Applications De Recherche Scientifique
1. Detection of Pathogenic Bacteria
A novel method for the detection of pathogenic bacteria utilizes an enzyme substrate to generate an exogenous volatile organic compound (VOC), which is then trapped in agarose gel for color development and visual detection. This method has demonstrated the ability to discriminate between bacteria producing different enzymes. For example, Pseudomonas aeruginosa, known to produce β-alanyl aminopeptidase, was shown to hydrolyze 3-amino-N-phenylpropanamide, indicating its potential in bacterial detection and differentiation (Tait et al., 2015).
2. Synthesis and Resolution of Chiral Compounds
The compound has been used in the resolution of racemic mixtures, as seen in the resolution of 3-hydroxy-2-methylene-3-phenylpropanoic acid using (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol. Such applications are significant in the field of stereochemistry and the development of enantiomerically pure substances, which are crucial in various areas of chemical research (Drewes et al., 1992).
3. Investigation of GABAB Receptor Antagonists
Research into GABAB receptor antagonists involved synthesizing 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides. These compounds, including variants with a 4-nitrophenyl group, have shown specific antagonistic activity at the GABAB receptor, indicating potential therapeutic applications in neurological and psychiatric disorders (Hughes & Prager, 1997).
4. Development of Fungicidal Agents
Studies on the fungicidal effect of 2-amino-4-nitrophenol and its derivatives, including those with phenylpropanamide structures, have demonstrated increased activity against various phytopathogenic fungi. Such research contributes to the development of more effective fungicides in agriculture (Mukhtorov et al., 2019).
5. Electrochemical Analysis for Drug Studies
Electrochemical studies of related compounds, like the hallucinogen 1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane, provide insights into the relationship between molecular structure and pharmaceutical activity. This research is valuable in drug discovery and development (Richter et al., 1988).
6. Antimutagenic Activity in Clove Extracts
Phenylpropanoids from clove, structurally related to (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, have shown antimutagenic activity. This discovery highlights the potential of such compounds in cancer prevention and the development of novel therapeutic agents (Miyazawa & Hisama, 2003).
7. Designing Anticancer Agents
Functionalized amino acid derivatives, including 3-amino-2-hydroxy-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. This research is crucial in the ongoing effort to develop new anticancer drugs (Kumar et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHIOWXZFDVUKQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428580 | |
| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide | |
CAS RN |
2360-97-6 | |
| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



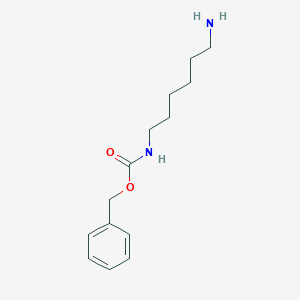
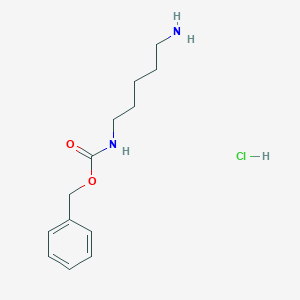
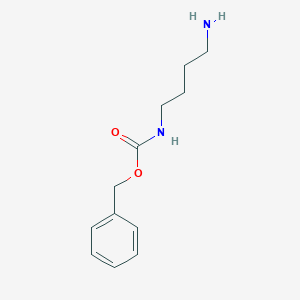
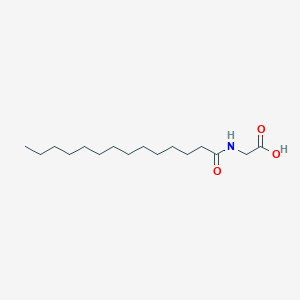
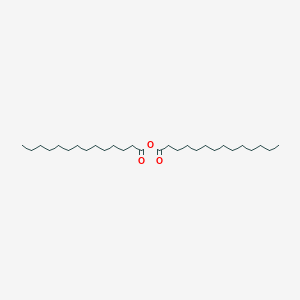
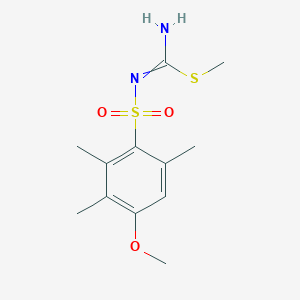
![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)
